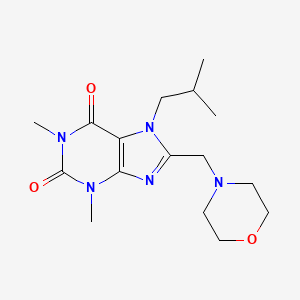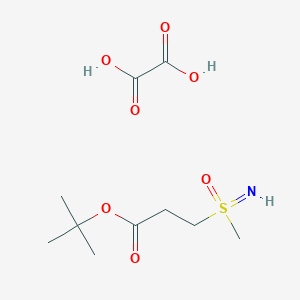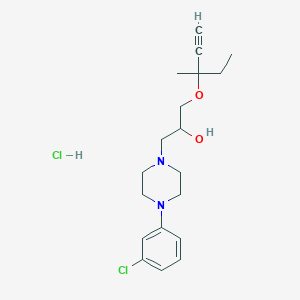![molecular formula C19H24N2O4 B3015458 Methyl 2-[methyl-(1-prop-2-enoylpiperidine-4-carbonyl)amino]-2-phenylacetate CAS No. 2361664-00-6](/img/structure/B3015458.png)
Methyl 2-[methyl-(1-prop-2-enoylpiperidine-4-carbonyl)amino]-2-phenylacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-[methyl-(1-prop-2-enoylpiperidine-4-carbonyl)amino]-2-phenylacetate, also known as MPAC, is a synthetic compound with potential applications in scientific research. This molecule has attracted attention due to its unique chemical structure and potential pharmacological properties.
Mecanismo De Acción
The mechanism of action of Methyl 2-[methyl-(1-prop-2-enoylpiperidine-4-carbonyl)amino]-2-phenylacetate involves the inhibition of enzymes involved in the metabolism of neurotransmitters. Specifically, this compound inhibits the activity of monoamine oxidase (MAO), an enzyme responsible for the breakdown of dopamine, serotonin, and other neurotransmitters. By inhibiting MAO, this compound increases the levels of these neurotransmitters in the brain, which could have implications for the treatment of neurological disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are not fully understood. However, studies have shown that this molecule can increase the levels of dopamine and serotonin in the brain, which could have implications for the treatment of depression and other mood disorders. Additionally, this compound has been shown to have antibacterial and antifungal properties, which could have implications for the development of new antimicrobial agents.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Methyl 2-[methyl-(1-prop-2-enoylpiperidine-4-carbonyl)amino]-2-phenylacetate in lab experiments is its unique chemical structure, which could lead to the development of new drugs with novel mechanisms of action. Additionally, this compound has been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antimicrobial agents. However, one limitation of using this compound in lab experiments is the lack of knowledge about its long-term effects on biological systems. Further research is needed to fully understand the potential risks associated with the use of this compound in scientific research.
Direcciones Futuras
There are several future directions related to Methyl 2-[methyl-(1-prop-2-enoylpiperidine-4-carbonyl)amino]-2-phenylacetate. One potential direction is the development of new drugs based on the chemical structure of this compound. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound on biological systems. This could lead to the development of new treatments for neurological disorders and other diseases. Finally, more research is needed to fully understand the potential risks associated with the use of this compound in scientific research. This could lead to the development of new safety protocols for the use of this compound in lab experiments.
Métodos De Síntesis
The synthesis of Methyl 2-[methyl-(1-prop-2-enoylpiperidine-4-carbonyl)amino]-2-phenylacetate involves the reaction of piperidine-4-carboxylic acid with methyl acrylate, followed by the reduction of the resulting ester with sodium borohydride. The resulting product is then reacted with N-methyl-N-(1-phenylethyl)amine and acetic anhydride to yield this compound. This synthetic route has been optimized to produce high yields of this compound with good purity.
Aplicaciones Científicas De Investigación
Methyl 2-[methyl-(1-prop-2-enoylpiperidine-4-carbonyl)amino]-2-phenylacetate has potential applications in scientific research due to its ability to interact with biological systems. This molecule has been shown to inhibit the activity of enzymes involved in the metabolism of neurotransmitters, such as dopamine and serotonin. This inhibition may lead to changes in the levels of these neurotransmitters, which could have implications for the treatment of neurological disorders. Additionally, this compound has been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antimicrobial agents.
Propiedades
IUPAC Name |
methyl 2-[methyl-(1-prop-2-enoylpiperidine-4-carbonyl)amino]-2-phenylacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4/c1-4-16(22)21-12-10-15(11-13-21)18(23)20(2)17(19(24)25-3)14-8-6-5-7-9-14/h4-9,15,17H,1,10-13H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUWAVNCWPKCXQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(C1=CC=CC=C1)C(=O)OC)C(=O)C2CCN(CC2)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl 3-methyl-2-(phenylformamido)butanoate](/img/structure/B3015376.png)


![3,3-Difluoro-8-oxatricyclo[3.2.1.02,4]octane-6-carboxylic acid](/img/structure/B3015383.png)



![1-(4-Methoxyphenethyl)-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)urea](/img/structure/B3015390.png)




![N-(2-chlorophenyl)-7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B3015398.png)